molecular formula H3O4PZn B036437 Zinc Phosphate CAS No. 7779-90-0

Zinc Phosphate

Cat. No. B036437
M. Wt: 163.4 g/mol
InChI Key: OXHXATNDTXVKAU-UHFFFAOYSA-N
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Patent
US04039353

Procedure details

An aqueous acidic zinc phosphate coating solution was prepared in a five-gallon laboratory spray tank to contain 1.8 g/l zinc ions, 6.1 g/l phosphate ions, 0.11 g/l nitrite ions, 0.12 g/l nickel ions, and 0.3 g/l fluoride and 2.0 g/l nitrate ions. This solution was heated to 150° F., and when titrated in the conventional manner, was found to have a total acid of 12.0 points and a free acid of 0.8 point. In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of 1 ounce per gallon and was heated to 145° F. In a third spray tank, a solution of a water soluble melamine-formaldehyde resin was prepared by dissolving 17.2 grams of resin R17 in 21.5 l water and adjusting the pH to 4.5 with 25% H3PO4 (80°F.). A number of 4 × 12 inch SAE 1010, cold rolled steel panels (CRS) and 4 × 12 inch minimum spangle commercial hot-dipped galvanized panels (GALV), temper rolled one percent, were sprayed in the sequence one minute cleaner, one-half minute fresh warm water spray rinse, one minute zinc phosphating solution, one-half minute cold water rinse, and one-half minute resin solution, after which they were dried in a circulating air oven for 5 minutes at 275° F. Control panels were prepared in the same manner except that they were oven dried following a one minute cold tap water rinse following the zinc phosphating step, or alternatively treated in commercial post-treatment solution containing about 0.04% chromic acid (CrO3) at a pH of about 4 (80° F.) for one-half minute following the cold water rinse and oven dried.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
catalyst
Reaction Step Two
Name
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Type
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Name
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Type
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Reaction Step Four
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Type
reactant
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Reaction Step Six
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reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
12.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
resin
Quantity
17.2 g
Type
reactant
Reaction Step Ten
Name
Quantity
21.5 L
Type
solvent
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[Zn:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].N([O-])=O.[F-].[N+]([O-])([O-])=O.[OH:15][P:16]([OH:19])([OH:18])=[O:17]>O.[Ni]>[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zn+2:1].[P:16]([O-:19])([O-:18])([O-:17])=[O:15].[Zn+2:1].[Zn+2:1] |f:8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Step Nine
Name
12.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
resin
Quantity
17.2 g
Type
reactant
Smiles
Name
Quantity
21.5 L
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Twelve
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a second spray tank, a conventional alkaline cleaner was prepared at a concentration of 1 ounce per gallon
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 145° F
CUSTOM
Type
CUSTOM
Details
were sprayed in the sequence one minute
Duration
1 min
WASH
Type
WASH
Details
rinse, one minute zinc phosphating solution, one-half minute cold water
Duration
1 min
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
one-half minute resin solution, after which they were dried in a circulating air oven for 5 minutes at 275° F
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Control panels were prepared in the same manner except that they
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
cold tap water rinse
ADDITION
Type
ADDITION
Details
alternatively treated in commercial post-treatment solution
ADDITION
Type
ADDITION
Details
containing about 0.04% chromic acid (CrO3) at a pH of about 4 (80° F.) for one-half minute
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
oven dried

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Zn+2].P(=O)([O-])([O-])[O-].[Zn+2].[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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